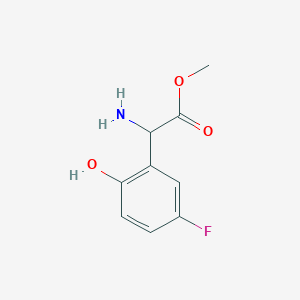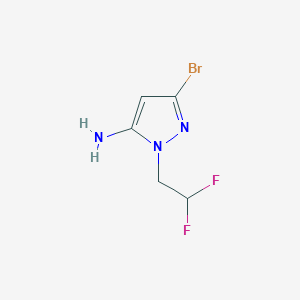
3-Bromo-1-(2,2-difluoroethyl)-1h-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-amine: is a heterocyclic compound featuring a pyrazole ring substituted with bromine and difluoroethyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-amine typically involves multi-step reactions starting from commercially available precursors.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Addition Reactions: The difluoroethyl group can engage in addition reactions with suitable reagents.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings .
Mécanisme D'action
The mechanism of action of 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-amine involves its interaction with molecular targets through its functional groups. The bromine and difluoroethyl groups can form specific interactions with enzymes or receptors, modulating their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
- 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine
- 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide
- 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride
Comparison: Compared to these similar compounds, 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring. This unique structure can result in different reactivity and interaction profiles, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C5H6BrF2N3 |
|---|---|
Poids moléculaire |
226.02 g/mol |
Nom IUPAC |
5-bromo-2-(2,2-difluoroethyl)pyrazol-3-amine |
InChI |
InChI=1S/C5H6BrF2N3/c6-3-1-5(9)11(10-3)2-4(7)8/h1,4H,2,9H2 |
Clé InChI |
SVDTXJFRYMMMTA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N(N=C1Br)CC(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11731393.png)
![4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11731395.png)
![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11731398.png)
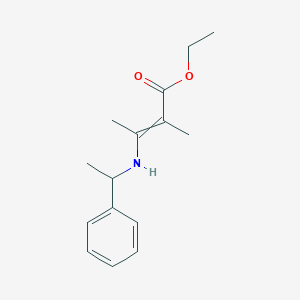
![1-Butanol, 2-[[(2,3-dimethoxyphenyl)methyl]amino]-, (R)-](/img/structure/B11731405.png)
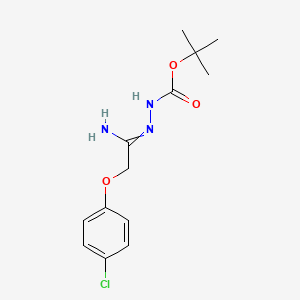
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11731420.png)
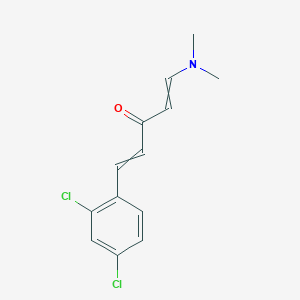
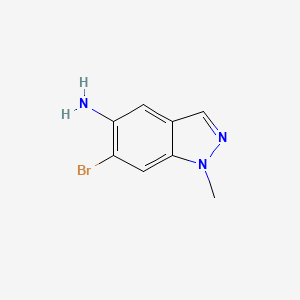
![[3-(dimethylamino)propyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11731443.png)
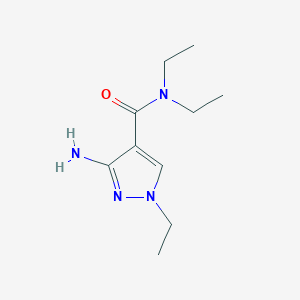
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11731478.png)
![1-(difluoromethyl)-N-{[4-(dimethylamino)phenyl]methyl}-1H-pyrazol-3-amine](/img/structure/B11731479.png)
